molecular formula C7H11N3O3 B13916039 1-(3-Methoxypropyl)-3-nitro-1H-pyrazole

1-(3-Methoxypropyl)-3-nitro-1H-pyrazole

Cat. No.: B13916039
M. Wt: 185.18 g/mol
InChI Key: ITOMYGRSVHFFPW-UHFFFAOYSA-N
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Description

1-(3-Methoxypropyl)-3-nitro-1H-pyrazole is a heterocyclic organic compound characterized by a pyrazole ring substituted with a 3-methoxypropyl group and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Methoxypropyl)-3-nitro-1H-pyrazole typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Nitro Group: Nitration of the pyrazole ring is achieved using a mixture of concentrated nitric acid and sulfuric acid.

    Attachment of the 3-Methoxypropyl Group: The final step involves the alkylation of the pyrazole ring with 3-methoxypropyl bromide in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to achieve high purity.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Methoxypropyl)-3-nitro-1H-pyrazole undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation: The pyrazole ring can undergo oxidation to form pyrazole N-oxides using oxidizing agents like m-chloroperbenzoic acid.

Common Reagents and Conditions:

    Reduction: Hydrogen gas, palladium catalyst.

    Substitution: Nucleophiles such as amines or thiols, base (e.g., sodium hydride).

    Oxidation: m-Chloroperbenzoic acid, acetic acid.

Major Products:

    Reduction: 1-(3-Methoxypropyl)-3-amino-1H-pyrazole.

    Substitution: Various substituted pyrazoles depending on the nucleophile used.

    Oxidation: Pyrazole N-oxides.

Scientific Research Applications

1-(3-Methoxypropyl)-3-nitro-1H-pyrazole has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory disorders.

    Materials Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique electronic properties.

    Biological Studies: It is employed in the study of enzyme inhibition and receptor binding, providing insights into biochemical pathways.

    Industrial Applications: The compound is used in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 1-(3-Methoxypropyl)-3-nitro-1H-pyrazole involves its interaction with specific molecular targets:

    Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.

    Receptor Binding: It can bind to receptors on cell surfaces, modulating signal transduction pathways.

    Pathways Involved: The compound affects pathways related to inflammation, neurotransmission, and cellular metabolism.

Comparison with Similar Compounds

1-(3-Methoxypropyl)-3-nitro-1H-pyrazole can be compared with other similar compounds:

    1-(3-Methoxypropyl)-3-amino-1H-pyrazole: This compound, formed by the reduction of the nitro group, has different reactivity and biological activity.

    1-(3-Methoxypropyl)-3-chloro-1H-pyrazole: This compound, formed by substitution of the nitro group with a chlorine atom, exhibits distinct chemical properties.

    1-(3-Methoxypropyl)-3-hydroxy-1H-pyrazole: This compound, formed by hydrolysis of the nitro group, has unique applications in medicinal chemistry.

Uniqueness: this compound is unique due to its combination of a nitro group and a 3-methoxypropyl group on the pyrazole ring, which imparts specific electronic and steric properties, making it valuable for diverse applications.

Properties

Molecular Formula

C7H11N3O3

Molecular Weight

185.18 g/mol

IUPAC Name

1-(3-methoxypropyl)-3-nitropyrazole

InChI

InChI=1S/C7H11N3O3/c1-13-6-2-4-9-5-3-7(8-9)10(11)12/h3,5H,2,4,6H2,1H3

InChI Key

ITOMYGRSVHFFPW-UHFFFAOYSA-N

Canonical SMILES

COCCCN1C=CC(=N1)[N+](=O)[O-]

Origin of Product

United States

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